1-metilindolin-2-ona

Descripción general

Descripción

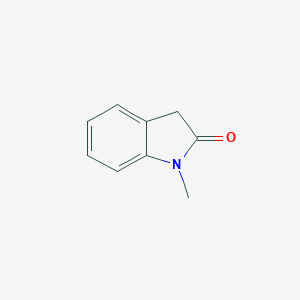

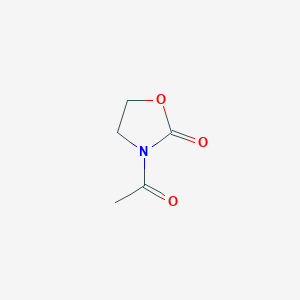

1-Methyl-2-indolinone, also known as 1-Methyl-2-indolinone, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Methyl-2-indolinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-2-indolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-indolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de moléculas bioactivas

1-Metilindolin-2-ona: sirve como un intermedio clave en la síntesis de varias moléculas bioactivas. Es particularmente valioso para crear oxindoles 3,3-disustituidos, que son frecuentes en productos naturales biológicamente activos, alcaloides y agentes farmacéuticos . Estos compuestos han demostrado actividades biológicas significativas, incluidas propiedades antioxidantes, antimicrobianas y antitumorales.

Estudios de interacción huésped-microbiota

En el ámbito de la microbiología, This compound se usa para investigar la dinámica del metabolismo del indol huésped-microbiota . Es fundamental para estudiar el metabolismo y la distribución del indol y sus metabolitos en diferentes órganos, que pueden servir como biomarcadores potenciales para diversas enfermedades.

Investigación contra el cáncer

Este compuesto se utiliza en el desarrollo de agentes contra el cáncer. Sus derivados se han sintetizado y evaluado por su actividad citotóxica contra líneas celulares de cáncer humano, mostrando promesa como potentes agentes antiproliferativos .

Aplicaciones antimicrobianas y antiparasitarias

This compound: es un reactivo para la preparación de análogos fluorescentes de estrigolactonas, que afectan la germinación de malezas parásitas y la ramificación de hongos . Esta aplicación es crucial en el estudio de las interacciones planta-patógeno y el desarrollo de nuevas estrategias antiparasitarias.

Investigación neurológica

El compuesto se ha identificado como un agente potencial que puede cruzar la barrera hematoencefálica. Esta característica es particularmente útil en la investigación neurológica, donde puede ayudar en la administración de fármacos o en el estudio de metabolitos que afectan el cerebro .

Biotecnología agrícola

En biotecnología agrícola, This compound se utiliza como estimulante de la germinación en las plantas. Juega un papel en el estudio de la señalización de raíces que promueve la germinación de esporas y el crecimiento micelial, lo cual es vital para el desarrollo de biofertilizantes y la comprensión de las relaciones simbióticas en la agricultura .

Mecanismo De Acción

Target of Action

1-Methylindolin-2-one, also known as 1-Methyl-2-oxindole or 1-Methyl-2-indolinone, is a reactant used in the preparation of various bioactive compounds .

Mode of Action

It is known to be a reactant in the preparation of various bioactive compounds . This suggests that it may interact with its targets to induce changes that contribute to the bioactivity of the resulting compounds.

Biochemical Pathways

Given its use in the synthesis of bioactive compounds, it can be inferred that it may influence various biochemical pathways depending on the specific compound it is used to synthesize .

Result of Action

Given its use in the synthesis of bioactive compounds, it can be inferred that its action may result in various molecular and cellular effects depending on the specific compound it is used to synthesize .

Análisis Bioquímico

Biochemical Properties

Indoles, the class of compounds to which 1-Methylindolin-2-one belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that indole derivatives can have significant effects on various types of cells and cellular processes . For instance, certain indole derivatives have been found to exhibit strong cytotoxicity against human cancer cell lines

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole and its metabolites are known to be involved in various metabolic pathways . These pathways can involve various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQUAQMIGSMNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209850 | |

| Record name | 2-Indolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-70-1 | |

| Record name | 1-Methyl-1,3-dihydroindol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-indolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLOXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKN6HNS2AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

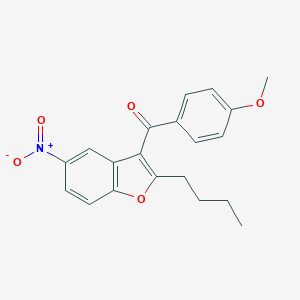

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)

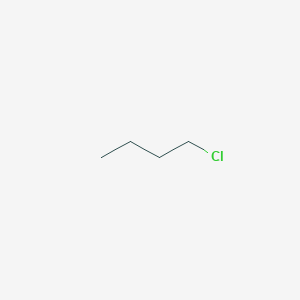

![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)